4-amino-6-methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one

Description

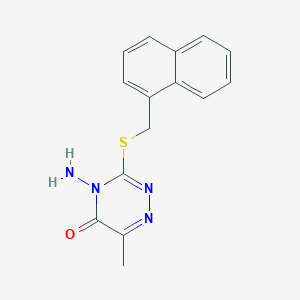

4-Amino-6-methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a naphthalen-1-ylmethylthio substituent at position 3, a methyl group at position 6, and an amino group at position 2.

Properties

IUPAC Name |

4-amino-6-methyl-3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-10-14(20)19(16)15(18-17-10)21-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIHDBCWZFHXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Naphthalen-1-ylmethyl Group: This step involves the reaction of the triazine intermediate with a naphthalen-1-ylmethyl halide in the presence of a base.

Amination and Methylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halides, bases, acids, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-amino-6-methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-6-methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their impacts:

Key Observations:

- Bulky vs. Small Substituents : The naphthylmethylthio group in the target compound likely reduces water solubility compared to methylthio or tert-butyl groups in analogues like metribuzin .

- Electrochemical Activity : Mercapto and thienylvinyl substituents enhance redox activity, as seen in copper-sensing applications .

Biological Activity

4-amino-6-methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the naphthalen-1-ylmethylthio group, may enhance its interaction with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H14N4OS |

| Molecular Weight | 298.36 g/mol |

| CAS Number | 5334-16-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazine ring allows for coordination with metal ions, which can influence enzymatic activities. Furthermore, the presence of the naphthalenic moiety may enhance lipophilicity and facilitate membrane penetration, thereby increasing bioavailability and efficacy.

Antimicrobial Activity

Research has indicated that triazine derivatives exhibit significant antimicrobial properties. The compound's structural features may allow it to disrupt bacterial cell walls or interfere with essential metabolic pathways. For instance, studies have shown that related triazole compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using various assays. Compounds with similar structures have demonstrated strong free radical scavenging abilities, which are crucial in preventing oxidative stress-related damage in cells.

Anticancer Activity

The anticancer potential of triazine derivatives is a significant area of interest. In vitro studies suggest that compounds similar to this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Study on Antimicrobial Efficacy

A recent study focused on synthesizing various triazole derivatives from nalidixic acid showed promising results against multiple bacterial strains. The derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics . This highlights the potential utility of triazine derivatives in developing new antimicrobial agents.

Evaluation of Antioxidant Activity

In another investigation, a series of triazole compounds were tested for their antioxidant capabilities using DPPH and ABTS assays. Some compounds demonstrated IC50 values comparable to well-known antioxidants like ascorbic acid, indicating strong potential for therapeutic applications in oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.